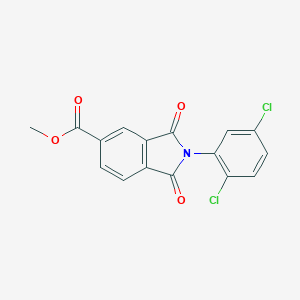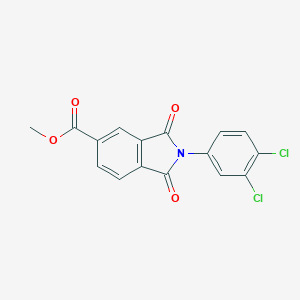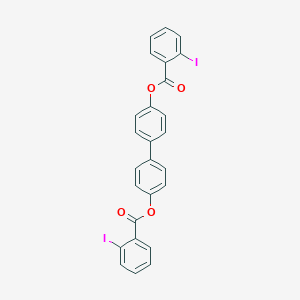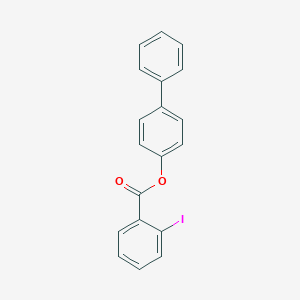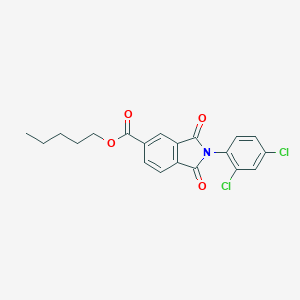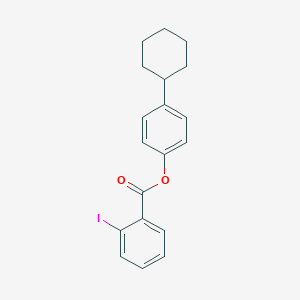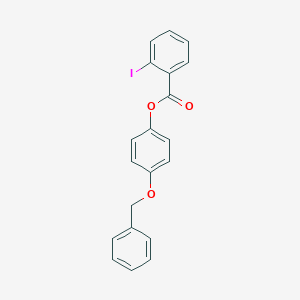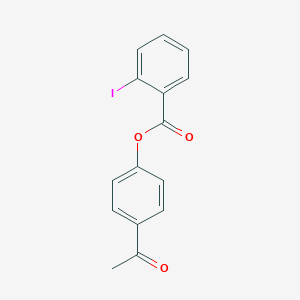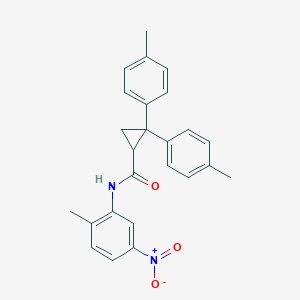
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropane ring and multiple aromatic groups, making it a subject of interest for researchers in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring and subsequent functionalization. Common synthetic routes include:
Cyclopropanation: Formation of the cyclopropane ring using reagents like diazomethane or Simmons-Smith reagents.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Amidation: Formation of the carboxamide group through reactions with amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, electrophiles.
Hydrolysis: Acidic or basic conditions, water.
Major Products
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings and cyclopropane moiety can interact with various enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- N-{5-nitro-2-methylphenyl}-2,2-diphenylcyclopropanecarboxamide
- N-{5-nitro-2-methylphenyl}-2,2-bis(4-chlorophenyl)cyclopropanecarboxamide
Uniqueness
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C25H24N2O3 |
|---|---|
分子量 |
400.5g/mol |
IUPAC 名称 |
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H24N2O3/c1-16-4-9-19(10-5-16)25(20-11-6-17(2)7-12-20)15-22(25)24(28)26-23-14-21(27(29)30)13-8-18(23)3/h4-14,22H,15H2,1-3H3,(H,26,28) |
InChI 键 |
NBRFQKZLHBATTI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxo-2-phenylethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B400222.png)
![1-phenyl-1-hexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B400223.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide](/img/structure/B400224.png)
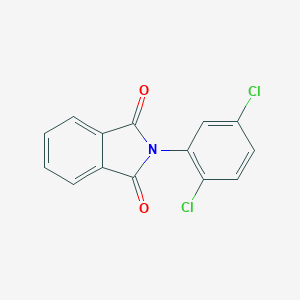
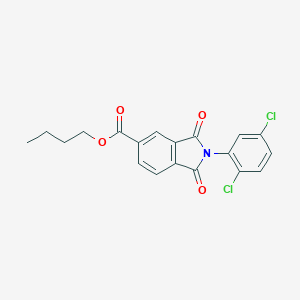
![N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE](/img/structure/B400228.png)
